molecular formula C10H13NO2S B8795352 Ethyl 2-cyclobutylthiazole-4-carboxylate

Ethyl 2-cyclobutylthiazole-4-carboxylate

Cat. No.: B8795352
M. Wt: 211.28 g/mol
InChI Key: YLBVMCACONJYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclobutylthiazole-4-carboxylate is a thiazole-based compound featuring a cyclobutyl substituent at the 2-position and an ethyl ester group at the 4-position. Thiazole derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates in drug synthesis due to their ability to modulate electronic, steric, and pharmacokinetic properties. The cyclobutyl group introduces steric bulk and lipophilicity, which may enhance binding specificity or metabolic stability compared to smaller substituents.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 2-cyclobutyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-14-9(11-8)7-4-3-5-7/h6-7H,2-5H2,1H3

InChI Key

YLBVMCACONJYNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a thiazole core with ethyl ester functionality at position 4. Key structural differences among analogs include:

  • Ethyl 2-isopropyloxazole-4-carboxylate : An oxazole ring (O and N heteroatoms) with an isopropyl group at position 2, reducing sulfur-mediated interactions .
  • Ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (9g): A complex hybrid structure with a benzodioxophosphol moiety, enhancing antimicrobial activity .

Physicochemical Properties and Stability

  • Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate: Molecular formula C₈H₈N₂O₂S (molar mass 196.23 g/mol); the cyanomethyl group increases polarity .
  • Ethyl thiazole-4-carboxylate: Simpler structure (C₆H₇NO₂S) with lower steric hindrance, favoring solubility .
  • Compound 9g : Complex structure likely reduces metabolic stability but enhances target specificity .

Data Tables Summarizing Key Comparative Parameters

Compound Name Substituent at Position 2 Ring Type Molecular Formula Key Biological Activity Synthesis Complexity Reference
Ethyl 2-aminothiazole-4-carboxylate Amino Thiazole C₆H₇N₂O₂S Intermediate for drug design Low
Ethyl 2-isopropyloxazole-4-carboxylate Isopropyl Oxazole C₉H₁₃NO₃ Not reported Moderate
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate Cyanomethyl Thiazole C₈H₈N₂O₂S Not reported Moderate
Compound 9g Phenoxy-benzodioxophosphol Thiazole Complex Antimicrobial High
Ethyl thiazole-4-carboxylate Hydrogen Thiazole C₆H₇NO₂S Synthetic intermediate Low

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., cyclobutyl) may improve receptor selectivity but reduce solubility, as seen in complex analogs like 9g .
  • Electronic Modulation: Electron-withdrawing groups (e.g., cyanomethyl) enhance reactivity, enabling downstream derivatization .
  • Ring Heteroatoms : Thiazoles (S/N) generally exhibit stronger hydrogen-bonding capacity than oxazoles (O/N), influencing target interactions .

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